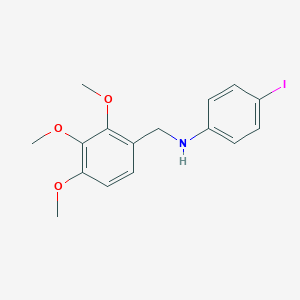
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is an organic compound that belongs to the class of aniline derivatives It features an iodine atom attached to the benzene ring and a trimethoxybenzyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is not well-documented. like other aniline derivatives, it may interact with various molecular targets, such as enzymes and receptors, through its functional groups. The iodine atom and the trimethoxybenzyl group may play roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-iodoaniline: Similar in structure but lacks the trimethoxybenzyl group.
2-iodoaniline: An isomer with the iodine atom in a different position.
4-iodo-N-(3,4,5-trimethoxybenzyl)aniline: A closely related compound with a different substitution pattern on the benzyl group.
Uniqueness
N-(4-iodophenyl)-N-(2,3,4-trimethoxybenzyl)amine is unique due to the presence of both the iodine atom and the trimethoxybenzyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H18INO3 |
|---|---|
Molecular Weight |
399.22 g/mol |
IUPAC Name |
4-iodo-N-[(2,3,4-trimethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C16H18INO3/c1-19-14-9-4-11(15(20-2)16(14)21-3)10-18-13-7-5-12(17)6-8-13/h4-9,18H,10H2,1-3H3 |
InChI Key |
HJKYMYWHUYALMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)I)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)I)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















